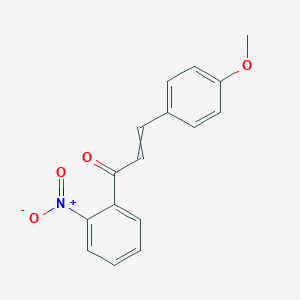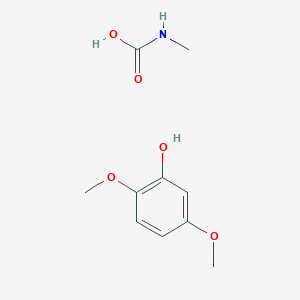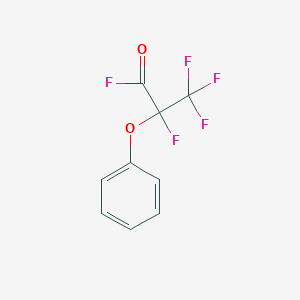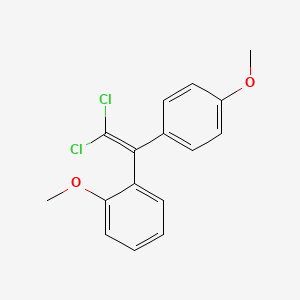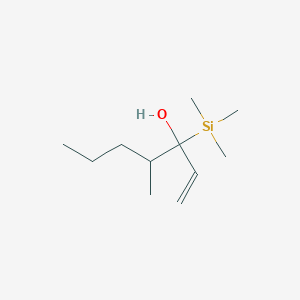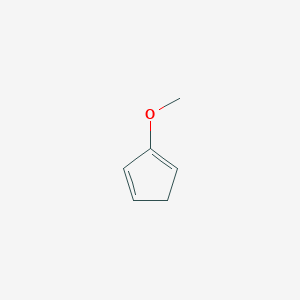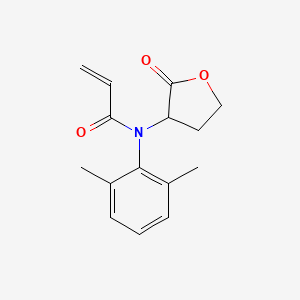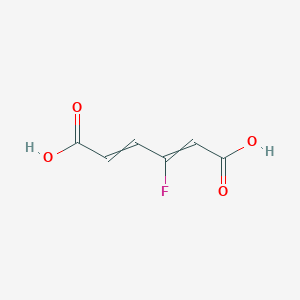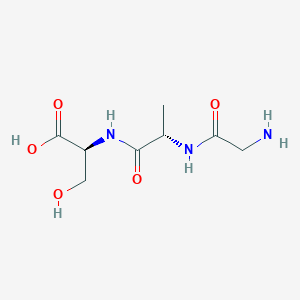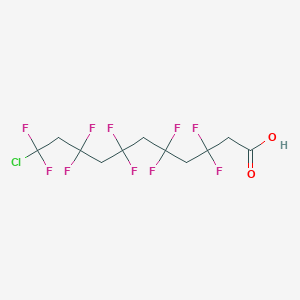
11-Chloro-3,3,5,5,7,7,9,9,11,11-decafluoroundecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Chloro-3,3,5,5,7,7,9,9,11,11-decafluoroundecanoic acid is a fluorinated organic compound with a unique structure characterized by the presence of multiple fluorine atoms and a chlorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11-Chloro-3,3,5,5,7,7,9,9,11,11-decafluoroundecanoic acid typically involves the fluorination of undecanoic acid derivatives. One common method is the direct fluorination of the corresponding undecanoic acid using elemental fluorine or fluorinating agents such as cobalt trifluoride. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of fluorine and the potential for side reactions.
Analyse Chemischer Reaktionen
Types of Reactions
11-Chloro-3,3,5,5,7,7,9,9,11,11-decafluoroundecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding perfluorinated carboxylic acids.
Reduction: Reduction reactions can yield partially fluorinated derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or thiols can facilitate substitution reactions.
Major Products Formed
Oxidation: Perfluorinated carboxylic acids.
Reduction: Partially fluorinated undecanoic acids.
Substitution: Derivatives with various functional groups replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
11-Chloro-3,3,5,5,7,7,9,9,11,11-decafluoroundecanoic acid has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other fluorinated compounds.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with cell membranes.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with enhanced stability and bioavailability.
Industry: Utilized in the production of fluorinated polymers and surfactants with unique properties such as high thermal stability and chemical resistance.
Wirkmechanismus
The mechanism by which 11-Chloro-3,3,5,5,7,7,9,9,11,11-decafluoroundecanoic acid exerts its effects involves its interaction with molecular targets such as enzymes and cell membranes. The presence of multiple fluorine atoms enhances its lipophilicity, allowing it to integrate into lipid bilayers and potentially disrupt membrane integrity. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heneicosafluorododecyl acrylate
- 1,7-Dichloro-1,1,3,3,5,5,7,7-octamethyltetrasiloxane
- 3-Chloro-5,5-dimethylcyclohex-2-enone
Uniqueness
11-Chloro-3,3,5,5,7,7,9,9,11,11-decafluoroundecanoic acid is unique due to its specific arrangement of fluorine and chlorine atoms, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
76140-48-2 |
|---|---|
Molekularformel |
C11H11ClF10O2 |
Molekulargewicht |
400.64 g/mol |
IUPAC-Name |
11-chloro-3,3,5,5,7,7,9,9,11,11-decafluoroundecanoic acid |
InChI |
InChI=1S/C11H11ClF10O2/c12-11(21,22)5-10(19,20)4-9(17,18)3-8(15,16)2-7(13,14)1-6(23)24/h1-5H2,(H,23,24) |
InChI-Schlüssel |
WLFFPIYAVIZRKU-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)O)C(CC(CC(CC(CC(F)(F)Cl)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Benzylidene-5-[(4-methylphenyl)methyl]cyclopentan-1-one](/img/structure/B14439030.png)

